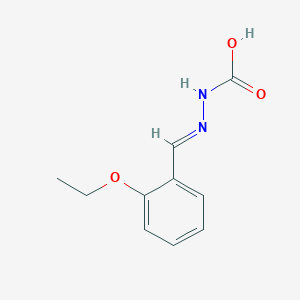
(2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-ethoxyphenyl)methylideneamino]carbamic acid is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol It is known for its unique structure, which includes an ethoxy group attached to a phenyl ring, a methylideneamino group, and a carbamic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-ethoxyphenyl)methylideneamino]carbamic acid typically involves the reaction of 2-ethoxybenzaldehyde with hydrazinecarboxylic acid under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of [(2-ethoxyphenyl)methylideneamino]carbamic acid may involve larger-scale reactions using similar starting materials and conditions. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated purification systems to streamline production .
Analyse Chemischer Reaktionen
Types of Reactions
[(2-ethoxyphenyl)methylideneamino]carbamic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methylideneamino group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of oxidized derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
[(2-ethoxyphenyl)methylideneamino]carbamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2-ethoxyphenyl)methylideneamino]carbamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2-methoxyphenyl)methylideneamino]carbamic acid
- [(2-propoxyphenyl)methylideneamino]carbamic acid
- [(2-butoxyphenyl)methylideneamino]carbamic acid
Uniqueness
[(2-ethoxyphenyl)methylideneamino]carbamic acid is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties.
Eigenschaften
CAS-Nummer |
6641-55-0 |
|---|---|
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
[(E)-(2-ethoxyphenyl)methylideneamino]carbamic acid |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-9-6-4-3-5-8(9)7-11-12-10(13)14/h3-7,12H,2H2,1H3,(H,13,14)/b11-7+ |
InChI-Schlüssel |
JTLXDXCWVADHAD-YRNVUSSQSA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)O |
Kanonische SMILES |
CCOC1=CC=CC=C1C=NNC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13795899.png)
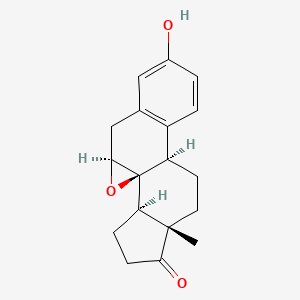
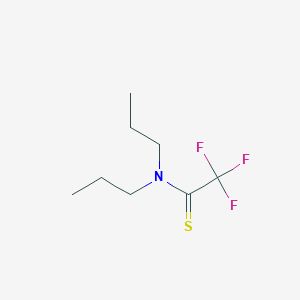
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride](/img/structure/B13795917.png)
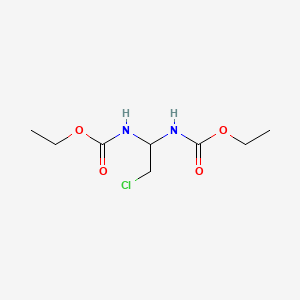
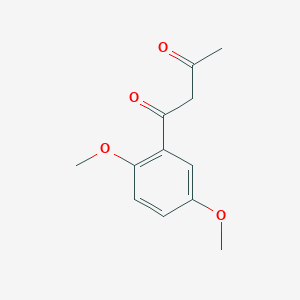
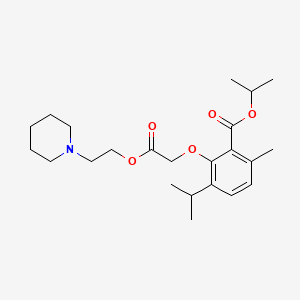
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)
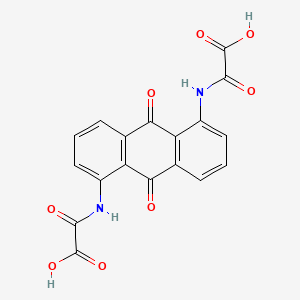
![2-[(Pentachlorophenyl)amino]benzoic acid](/img/structure/B13795962.png)
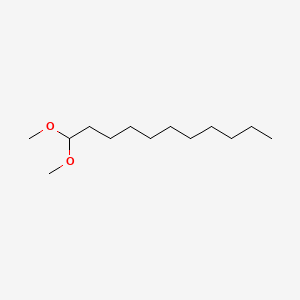
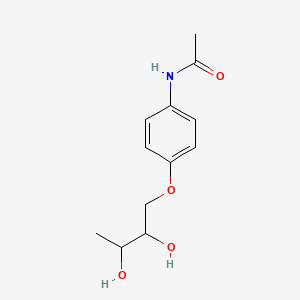
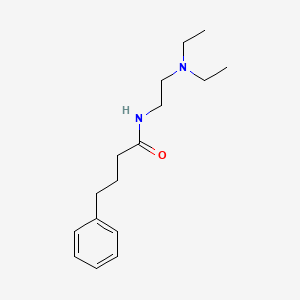
![2-[Chloro(4-methoxyphenyl)methylene]pentanal](/img/structure/B13795996.png)
